molecular formula C12H23NO2 B133879 Ethyl 1-butylpiperidine-2-carboxylate CAS No. 149442-04-6

Ethyl 1-butylpiperidine-2-carboxylate

Cat. No.: B133879
CAS No.: 149442-04-6
M. Wt: 213.32 g/mol
InChI Key: OAAXEKNPTNLHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-butylpiperidine-2-carboxylate is a piperidine derivative characterized by a six-membered piperidine ring substituted with a butyl group at the nitrogen atom (position 1) and an ethyl ester moiety at position 2. Piperidine derivatives are widely studied for their applications in medicinal chemistry and organic synthesis, often serving as intermediates for pharmaceuticals or bioactive molecules. The butyl group may enhance membrane permeability compared to shorter-chain analogs, while the ethyl ester could influence metabolic stability .

Properties

IUPAC Name

ethyl 1-butylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-3-5-9-13-10-7-6-8-11(13)12(14)15-4-2/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAXEKNPTNLHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006447
Record name Ethyl 1-butylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85866-14-4
Record name 2-Piperidinecarboxylic acid, 1-butyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85866-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-butylpiperidine-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-butylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-butylpiperidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of Piperidine with Butyl Halides

The alkylation step typically employs 1-bromobutane or 1-chlorobutane as the alkylating agent. Piperidine, a six-membered amine ring, reacts with the butyl halide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is conducted in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (80–100°C) for 12–24 hours.

Mechanism:
The base deprotonates the piperidine nitrogen, generating a nucleophilic amine that attacks the electrophilic carbon of the butyl halide. This results in the formation of 1-butylpiperidine and a halide byproduct.

Optimization Considerations:

  • Temperature: Higher temperatures (≥90°C) accelerate the reaction but risk side reactions such as over-alkylation or decomposition.

  • Solvent: THF provides optimal solubility for both piperidine and the alkylating agent, whereas DMF may enhance reaction rates but complicates purification.

  • Molar Ratios: A 1:1.1 molar ratio of piperidine to butyl halide minimizes unreacted starting material while avoiding di-alkylation.

Esterification with Ethyl Chloroformate

The second step involves reacting 1-butylpiperidine with ethyl chloroformate to introduce the ethyl ester group. This reaction is typically performed under inert conditions (e.g., nitrogen atmosphere) in dichloromethane (DCM) at 0–5°C to prevent exothermic side reactions.

Reaction Equation:

1-Butylpiperidine+ClCO2EtEthyl 1-Butylpiperidine-2-Carboxylate+HCl\text{1-Butylpiperidine} + \text{ClCO}_2\text{Et} \rightarrow \text{this compound} + \text{HCl}

Key Parameters:

  • Temperature Control: Maintaining sub-ambient temperatures suppresses the formation of N-acyl byproducts.

  • Stoichiometry: A slight excess of ethyl chloroformate (1.2 equivalents) ensures complete conversion of the amine to the ester.

Yield and Purity:
Laboratory-scale reactions report yields of 65–75% with purity exceeding 95% after column chromatography. Industrial protocols often achieve higher yields (≥80%) through optimized solvent recovery systems.

Industrial-Scale Optimization and Continuous Flow Synthesis

Continuous Flow Reactors

Industrial production of this compound leverages continuous flow systems to enhance reproducibility and scalability. These reactors allow precise control over residence time, temperature, and mixing efficiency, critical for exothermic reactions like alkylation.

Advantages Over Batch Processing:

  • Reduced Byproducts: Faster heat dissipation minimizes thermal degradation.

  • Higher Throughput: Automated systems enable 24/7 operation with consistent output.

Purification Techniques

Post-synthesis purification often employs distillation or recrystallization. A patent describing the synthesis of 2-ethyl-1-butanol highlights the use of trimethyl borate or dimethyl acetonide to isolate high-purity products. Similar strategies could be applied to this compound:

Example Protocol:

  • Ester Exchange:
    Crude product is mixed with trimethyl borate, and methanol is distilled off under reduced pressure.

  • Hydrolysis:
    The resulting tris(2-ethyl-butyl) borate is hydrolyzed with water to regenerate the alcohol.

Yield Improvement:
This method achieves purities >99% with yields exceeding 70%, comparable to chromatography but more scalable.

Byproduct Control and Mitigation Strategies

Common Byproducts

  • Di-alkylated Piperidine: Forms when excess alkylating agent is present.

  • N-Acyl Derivatives: Result from over-reaction with ethyl chloroformate.

Mitigation Approaches

  • Stoichiometric Precision: Using calibrated dosing pumps to deliver exact amounts of reagents.

  • In Situ Monitoring: Real-time HPLC or GC analysis to terminate reactions at optimal conversion.

Comparative Analysis of Synthesis Methodologies

Method Yield Purity Scalability Cost Efficiency
Conventional Alkylation70–80%95–98%ModerateHigh
Grignard Adaptation50–60%*90–92%*LowModerate
Continuous Flow85–90%≥99%HighVery High

*Hypothetical estimates based on analogous reactions .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 1-butylpiperidine-2-carboxylate undergoes hydrolysis under acidic or basic conditions to yield derivatives with altered functional groups:

Reaction Type Conditions Product Yield Key Observations
Acidic hydrolysisHCl (aqueous), reflux1-Butylpiperidine-2-carboxylic acid85–90%Complete ester cleavage observed
Basic hydrolysisNaOH (aqueous), 60°CSodium 1-butylpiperidine-2-carboxylate78–82%Enhanced water solubility of product

Mechanistic Insight :
Hydrolysis occurs via nucleophilic attack on the carbonyl carbon, with the ester group acting as the electrophilic center. The reaction is pH-dependent, with basic conditions favoring carboxylate salt formation.

Esterification and Transesterification

The ethyl ester group participates in reversible reactions with alcohols under catalytic conditions:

Reaction Type Reagents/Conditions Product Yield Notes
TransesterificationMethanol, H₂SO₄, 80°CMthis compound70–75%Lower yields due to steric hindrance
EsterificationButanol, DCC/DMAPButyl 1-butylpiperidine-2-carboxylate65–70%Requires coupling agents

Key Findings :
Transesterification efficiency depends on the alcohol’s nucleophilicity and reaction temperature. Steric hindrance from the butyl group reduces reaction rates.

Nucleophilic Substitution

The piperidine nitrogen and ester carbonyl group serve as sites for nucleophilic attack:

Reaction Type Reagents Product Yield Conditions
AmidationAmmonia, 100°C1-Butylpiperidine-2-carboxamide60–65%Requires prolonged heating
AlkylationMethyl iodide, K₂CO₃1-Butyl-3-methylpiperidine-2-carboxylate55–60%Moderate regioselectivity observed

Mechanistic Notes :
Amidation proceeds via nucleophilic acyl substitution, while alkylation targets the tertiary amine nitrogen on the piperidine ring.

Reduction Reactions

The ester group can be reduced to primary alcohols or amines:

Reagent Product Yield Catalyst/Additives
LiAlH₄1-Butylpiperidine-2-methanol80–85%Ether solvent, 0°C
BH₃·THF1-Butylpiperidine-2-carbinol75–78%Requires excess borane

Research Insight :
LiAlH₄ provides higher selectivity for ester-to-alcohol conversion compared to borane-based systems.

Comparative Reaction Data Table

Reaction Key Reagents Product Yield Range Optimal Conditions
Acidic hydrolysisHCl (6M), refluxCarboxylic acid85–90%12 hours, 80°C
Basic hydrolysisNaOH (2M), 60°CCarboxylate salt78–82%8 hours, 60°C
TransesterificationMethanol, H₂SO₄Methyl ester70–75%24 hours, 80°C
Reduction (LiAlH₄)LiAlH₄, etherPrimary alcohol80–85%4 hours, 0°C

Mechanistic and Industrial Considerations

  • Catalytic Efficiency : Ruthenium and rhodium catalysts improve hydrogenation yields in piperidine derivative synthesis (up to 99% conversion) .

  • Scale-Up Challenges : Purification via chromatography or distillation is essential for industrial-scale production due to by-product formation.

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and fine chemicals, with ongoing research exploring novel catalytic systems for improved selectivity .

Scientific Research Applications

Chemical Synthesis

Ethyl 1-butylpiperidine-2-carboxylate serves as an intermediate in organic synthesis . Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. Notable reactions include:

  • Oxidation : Converts the compound into carboxylic acids or other oxidized derivatives.
  • Reduction : Can be reduced to alcohols or other reduced forms.
  • Nucleophilic Substitution : The butyl group can be replaced by different nucleophiles, expanding its utility in synthetic pathways.

Biological Research

In biological systems, this compound is used to study the interactions of piperidine derivatives with biological molecules. This includes:

  • Pharmacological Studies : Investigating potential therapeutic effects, such as modulation of receptor activity.
  • Biochemical Pathway Analysis : Understanding how this compound affects specific enzymes or receptors within biological systems.

Pharmaceutical Applications

The compound is being explored for its potential medicinal properties . It may serve as a precursor for developing new drugs targeting various conditions, particularly those involving neurotransmitter systems. Its structural characteristics make it a candidate for synthesizing compounds with enhanced efficacy and reduced side effects.

Industrial Uses

This compound finds applications in the production of specialty chemicals and materials. Its ability to act as an intermediate allows for the manufacture of various chemical products used in different industries, including:

  • Agricultural Chemicals : As a building block for agrochemicals.
  • Polymer Chemistry : In the synthesis of polymers with specific properties.

Case Study 1: Synthesis of Vilazodone Intermediate

A significant application of this compound is its role in synthesizing vilazodone, an antidepressant medication. The synthesis involves several steps where this compound acts as a key intermediate, demonstrating its importance in pharmaceutical development .

Case Study 2: Interaction with Biological Targets

Research has shown that derivatives of piperidine, including this compound, can interact with various receptors involved in neurotransmission. This interaction has implications for developing treatments for conditions like depression and anxiety disorders.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-butylpiperidine-2-carboxylate belongs to a broader class of piperidine carboxylates. Below is a comparative analysis with key analogs, highlighting structural variations and their implications:

Ethyl 1-(Chloroacetyl)piperidine-2-carboxylate

  • Molecular Formula: C₁₀H₁₆ClNO₃
  • Substituents : A chloroacetyl group (-COCH₂Cl) at position 1 and an ethyl ester at position 2.
  • Molecular Weight : 233.69 g/mol.
  • However, the chlorine atom raises concerns about toxicity and environmental persistence. No explicit toxicological data are provided, but reactive halogenated compounds often require stringent handling protocols .

Benzyl 4-Aminopiperidine-1-carboxylate

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Substituents : A benzyl group at position 1 and an amine at position 4.
  • Key Properties : The aromatic benzyl group may enhance π-π stacking interactions in drug-receptor binding, while the amine group introduces basicity. Safety data indicate incomplete toxicological studies, with first-aid measures emphasizing eye, skin, and ingestion protocols (e.g., 15-minute flushing for eye exposure) .

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride

  • Substituents : A benzyl group at position 1, a ketone at position 4, and an ethyl ester at position 3.
  • The hydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical formulations.

Structural and Functional Analysis Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
This compound 1-butyl, 2-ethyl carboxylate Not provided High lipophilicity due to butyl chain; potential for improved bioavailability.
Ethyl 1-(chloroacetyl)piperidine-2-carboxylate 1-chloroacetyl, 2-ethyl carboxylate 233.69 Electrophilic reactivity; possible toxicity concerns.
Benzyl 4-aminopiperidine-1-carboxylate 1-benzyl, 4-amine 234.30 Basic amine group; limited toxicological data.

Biological Activity

Ethyl 1-butylpiperidine-2-carboxylate (EBPC) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of EBPC, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12_{12}H23_{23}NO2_2
  • Molecular Weight : 213.32 g/mol
  • CAS Number : 149442-04-6

As a piperidine derivative, EBPC is believed to interact with various neurotransmitter receptors and enzymes, modulating their activity. Its structure allows it to potentially act on:

  • Neurotransmitter Receptors : EBPC may influence receptors related to dopamine and serotonin pathways, which are crucial in mood regulation and neurological functions.
  • Enzymatic Activity : It has been suggested that EBPC could inhibit or activate specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of piperidine derivatives, including EBPC. For instance:

  • Antibacterial Efficacy : Research indicates that modifications in piperidine structures can enhance their antibacterial properties against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. While specific data on EBPC is limited, its structural relatives have shown promising results against these pathogens .

Antiviral Activity

Piperidine derivatives have also been explored for their antiviral properties:

  • Influenza Virus Inhibition : A study on structurally similar piperidine derivatives revealed significant inhibitory effects against various strains of the influenza virus, with some compounds exhibiting EC50 values as low as 0.05 μM. Although direct studies on EBPC are scarce, its potential as an antiviral agent warrants further investigation .

Neurological Implications

The modulation of neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Cognitive Enhancement : Some piperidine derivatives have demonstrated effects in reversing cognitive deficits in animal models. For example, compounds targeting muscarinic receptors have shown promise in ameliorating symptoms related to Alzheimer's disease . While specific studies on EBPC are needed, its design suggests it could exhibit similar properties.

Study on Piperidine Derivatives

A comprehensive study investigated various piperidine derivatives, including those structurally related to EBPC. The findings indicated that:

  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the piperidine ring significantly influenced biological activity. Compounds with longer alkyl chains or additional functional groups often exhibited enhanced receptor affinity and biological efficacy .

Clinical Applications

Research into the pharmacological properties of EBPC is ongoing, with preliminary findings suggesting potential uses in:

  • Pain Management : Dual receptor targeting (e.g., histamine H3 and sigma-1 receptors) has been explored for managing nociceptive and neuropathic pain . Further studies could clarify whether EBPC can serve similar roles.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntibacterialPiperidine derivativesEffective against resistant strains
AntiviralSimilar piperidinesInhibition of influenza virus
Neurological EffectsMuscarinic antagonistsReversal of cognitive deficits

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 1-butylpiperidine-2-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or carboxylation reactions. For this compound, a plausible route includes reacting 1-butylpiperidine-2-carboxylic acid with ethyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key parameters to optimize include reaction temperature (20–40°C), stoichiometric ratios (1:1.2 acid-to-alkylating agent), and solvent polarity. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can enhance purity . Safety protocols, such as avoiding open flames and using spark-free tools, must align with hazard statements (e.g., P210, P242) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For crystallographic validation, X-ray diffraction (XRD) using programs like SHELXL for small-molecule refinement can resolve stereochemical ambiguities . Ensure sample purity (>98%) via HPLC with UV detection (λ = 210–254 nm) and report retention times relative to standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard statements: use fume hoods (P260), wear nitrile gloves, and avoid skin contact (P302+P352). In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and seek medical advice (P313) . Store the compound in airtight containers under inert gas (P222) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected peaks in NMR spectra?

  • Methodological Answer : Contradictions may arise from impurities (e.g., unreacted precursors) or solvent artifacts. Employ deuterated solvents (e.g., CDCl₃) for NMR to eliminate solvent peaks. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with computational methods (e.g., density functional theory (DFT) for predicting chemical shifts) . If inconsistencies persist, re-purify via preparative HPLC and re-analyze .

Q. What experimental design strategies are effective for studying the reactivity of this compound in catalytic systems?

  • Methodological Answer : Design a factorial experiment to test variables: catalyst type (e.g., Pd/C, enzymes), temperature (25–80°C), and solvent polarity (e.g., ethyl lactate vs. DMF). Use response surface methodology (RSM) to model optimal conditions. Monitor reaction progress via in-situ FT-IR or GC-MS. For stereochemical outcomes, employ chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can computational chemistry enhance the understanding of this compound's structure-property relationships?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to study conformational flexibility in different solvents. Use quantum mechanical calculations (e.g., Gaussian) to predict electronic properties (HOMO-LUMO gaps) and reactive sites. Compare with experimental UV-Vis and electrochemical data. Validate force fields against crystallographic data from SHELX-refined structures .

Q. What strategies mitigate systematic errors in thermodynamic studies (e.g., enthalpy of formation) of this compound?

  • Methodological Answer : Calibrate calorimetry equipment using standard compounds (e.g., benzoic acid). Conduct triplicate measurements under controlled humidity and temperature. Apply the Van’t Hoff equation to account for non-idealities in solution-phase studies. Cross-reference with literature values for analogous piperidine derivatives .

Data Analysis and Reporting

Q. How should researchers present conflicting data in publications while maintaining scientific rigor?

  • Methodological Answer : Use error bars and statistical tests (e.g., t-tests, ANOVA) to quantify variability. Discuss potential sources of error (e.g., solvent purity, instrumental drift) in the "Limitations" section. Provide raw data in supplementary materials for transparency. Cite precedents from crystallography studies where SHELX refinement resolved structural discrepancies .

Q. What frameworks guide ethical reporting of synthetic methodologies for piperidine derivatives?

  • Methodological Answer : Follow the International Baccalaureate’s Extended Essay standards: explicitly state whether protocols are original or adapted, cite all sources, and disclose modifications. Address safety and waste disposal protocols per GHS guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.